Enzyme Affinity: Fluoroacetaldehyde Exhibits 10-Fold Higher Affinity for Fluoroacetaldehyde Dehydrogenase than Acetaldehyde
The fluoroacetaldehyde dehydrogenase from Streptomyces cattleya displays a strong preference for fluoroacetaldehyde over acetaldehyde. This enzyme is central to the biosynthesis of the toxic secondary metabolite fluoroacetate, making this selectivity critical for understanding microbial fluorine metabolism. Kinetic studies revealed a Michaelis constant (Km) of 80 µM for fluoroacetaldehyde, whereas the Km for acetaldehyde was significantly higher at 810 µM [1].
| Evidence Dimension | Enzyme affinity (Km) |
|---|---|
| Target Compound Data | Km = 80 µM |
| Comparator Or Baseline | Acetaldehyde: Km = 810 µM |
| Quantified Difference | Acetaldehyde Km is 10.1-fold higher than fluoroacetaldehyde Km |
| Conditions | Assay with NAD⁺-dependent fluoroacetaldehyde dehydrogenase isolated from Streptomyces cattleya |
Why This Matters
Procurement of fluoroacetaldehyde is essential for studying the specific enzymatic pathways of fluorometabolite biosynthesis, which cannot be probed using the lower-affinity analog acetaldehyde.
- [1] Murphy, C. D., Moss, S. J., & O'Hagan, D. (2001). Isolation of an aldehyde dehydrogenase involved in the oxidation of fluoroacetaldehyde to fluoroacetate in Streptomyces cattleya. Applied and Environmental Microbiology, 67(10), 4919–4921. (Data from Table 2). View Source
